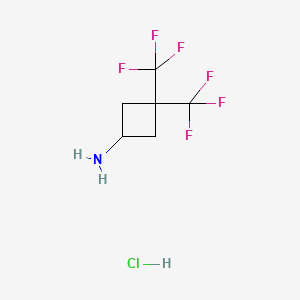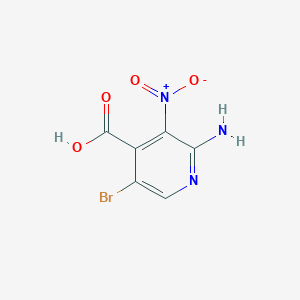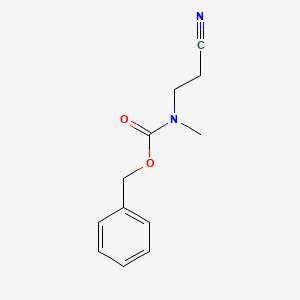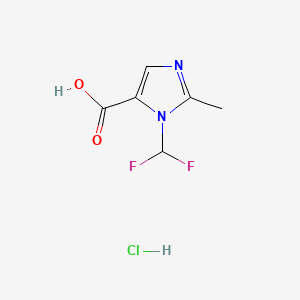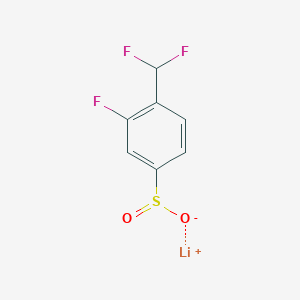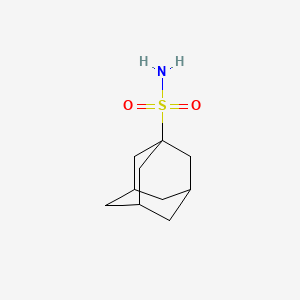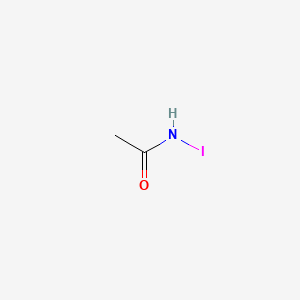
N-Iodoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Iodoacetamide is an organic compound with the chemical formula ICH₂CONH₂. It is an alkylating agent primarily used in peptide mapping and protein characterization. This compound is known for its ability to bind covalently with the thiol group of cysteine residues in proteins, preventing the formation of disulfide bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Iodoacetamide can be synthesized through the reaction of acetamide with iodine and a base. The reaction typically involves the following steps:
- Dissolve acetamide in a suitable solvent such as water or ethanol.
- Add iodine to the solution.
- Introduce a base, such as sodium hydroxide, to facilitate the reaction.
- The reaction mixture is stirred at room temperature until the formation of this compound is complete .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
- Using large reactors to mix acetamide, iodine, and a base.
- Controlling the reaction temperature and pH to optimize yield.
- Purifying the product through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
N-Iodoacetamide undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with thiol groups in proteins, leading to the formation of stable thioether bonds.
Alkylation Reactions: It alkylates cysteine residues in proteins, preventing disulfide bond formation.
Common Reagents and Conditions
Major Products
The primary product of this compound reactions is the alkylated protein, where the thiol group of cysteine is modified to form a stable thioether bond .
Scientific Research Applications
N-Iodoacetamide has a wide range of applications in scientific research:
Mechanism of Action
N-Iodoacetamide exerts its effects through the alkylation of cysteine residues in proteins. This alkylation occurs at the catalytic cysteine residue of enzymes, leading to irreversible inhibition. The compound reacts faster than its acid derivative, iodoacetate, due to favorable interactions between the imidazolium ion of histidine and the carboxyl group of iodoacetate .
Comparison with Similar Compounds
Similar Compounds
Iodoacetate: Similar to N-Iodoacetamide but reacts slower due to different interactions at the active site.
Chloroacetamide: Another alkylating agent used for similar purposes but with different reactivity and stability profiles.
Bromoacetamide: Similar in function but less commonly used due to its higher reactivity.
Uniqueness
This compound is unique in its rapid reaction with cysteine residues and its ability to form stable thioether bonds, making it highly effective for peptide mapping and enzyme inhibition studies .
Properties
CAS No. |
27059-94-5 |
|---|---|
Molecular Formula |
C2H4INO |
Molecular Weight |
184.96 g/mol |
IUPAC Name |
N-iodoacetamide |
InChI |
InChI=1S/C2H4INO/c1-2(5)4-3/h1H3,(H,4,5) |
InChI Key |
UULXSTDDDXOTIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B13506721.png)
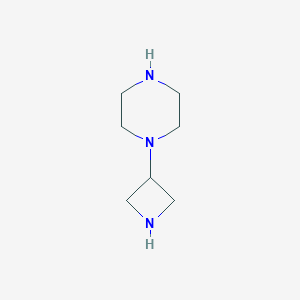
![[2-Amino-2-(5-fluoropyridin-3-yl)ethyl]dimethylamine trihydrochloride](/img/structure/B13506727.png)

